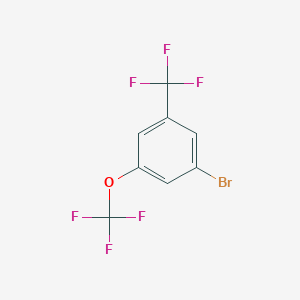

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6O/c9-5-1-4(7(10,11)12)2-6(3-5)16-8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXALQYHPMLKLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Trifluoromethoxy-Substituted Anilines

One of the primary approaches documented involves starting from trifluoromethoxyaniline derivatives, specifically 2- or 4-trifluoromethoxyaniline. The process includes:

Diazotization and Sandmeyer-type bromination : The aniline group is converted into a diazonium salt, which is then substituted by bromine to yield the bromo-trifluoromethoxybenzene.

Reaction conditions : The diazotization is typically carried out at low temperatures (0–5 °C). However, performing the reaction at room temperature can lead to a mixture of regioisomers, such as 4-bromo-2-trifluoromethoxyaniline and 2-bromo-6-trifluoromethoxyaniline in a ratio of approximately 93:7.

Purification and identification : Gas chromatography-mass spectrometry (GC-MS) with RTX-5MS columns is used to confirm the product distribution and purity.

Subsequent conversion : The mixture of bromo-trifluoromethoxyanilines can be further processed to obtain the target compound, 1-bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene, by replacing the amino group with hydrogen or other substituents as needed.

This method is outlined in patent literature (WO2007107820A2) and provides a relatively straightforward synthetic route starting from commercially available trifluoromethoxyanilines.

Organometallic Intermediate Route via Grignard Reagents

Another sophisticated method involves the use of organometallic chemistry, particularly Grignard reagents, to introduce the trifluoromethoxy and trifluoromethyl substituents:

Preparation of Grignard reagent : Starting from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, a Grignard reagent is formed by reacting the aryl bromide with magnesium turnings in tetrahydrofuran (THF) under an inert atmosphere, typically initiated by iodine.

Reaction with electrophiles : The Grignard intermediate can be reacted with electrophilic sources such as trimethyl borate to form boronic acid derivatives, which are useful intermediates for further functionalization.

Subsequent functional group transformations : The boronic acid intermediates can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce trifluoromethoxy groups or other substituents.

Reaction conditions : The Grignard formation is conducted at mild reflux (~45 °C), while subsequent reactions with borate esters are performed at low temperatures (-78 °C) to maintain reagent stability.

Yields and purification : Typical yields for these steps are moderate to good (e.g., 57% for boronic acid formation). Purification is achieved by extraction, drying, filtration, and chromatographic techniques.

This approach is exemplified in detailed experimental procedures involving 3-fluoro-5-(trifluoromethyl)phenyl bromide and is useful for constructing complex fluorinated aromatic systems with precise substitution patterns.

Lithiation and Electrophilic Quenching Strategy

A complementary method involves directed lithiation of aryl bromides followed by reaction with electrophiles to introduce trifluoromethoxy groups:

Lithiation : Treatment of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with n-butyllithium at low temperatures (-78 °C) generates the aryllithium intermediate.

Electrophilic quenching : This intermediate is then reacted with electrophiles such as trimethylchlorosilane or benzyl magnesium chloride to install desired substituents or protect groups.

Temperature control : The lithiation and quenching steps require strict temperature control to avoid side reactions and decomposition.

Work-up and purification : The reaction mixture is quenched with aqueous acid, extracted, washed, dried, and purified by column chromatography.

Yields : Reported yields for such transformations vary, often around 24–44%, depending on the specific electrophile and reaction conditions.

This method allows for regioselective functionalization and is applicable in the synthesis of related fluorinated aromatic amines and ethers.

Summary Table of Preparation Methods

Research Findings and Considerations

The diazotization-bromination method is efficient for direct introduction of bromine but may require careful temperature control to limit regioisomer formation.

The organometallic routes provide versatile intermediates for further functionalization, especially useful in complex molecule synthesis, but require strict anhydrous and inert conditions.

Temperature sensitivity is a critical factor in both lithiation and Grignard reactions to maintain selectivity and yield.

Analytical techniques such as GC-MS and NMR spectroscopy are essential for confirming product identity and purity at each stage.

The choice of method depends on the availability of starting materials, desired scale, and downstream synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The trifluoromethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol or other derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of trifluoromethoxybenzaldehyde or trifluoromethoxybenzoic acid.

Reduction: Formation of trifluoromethyl alcohol derivatives.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is primarily utilized as a building block in organic synthesis . Its unique trifluoromethoxy and trifluoromethyl groups enhance its reactivity and selectivity in various chemical reactions. Notably, it can be used in:

- Cross-coupling reactions : It serves as a precursor for the synthesis of complex fluorinated organic molecules via Suzuki or Heck coupling reactions.

- Nucleophilic substitutions : The bromine atom can be replaced with various nucleophiles, facilitating the formation of diverse derivatives.

Applications in Material Science

In material science, this compound is explored for its potential use in creating fluorinated polymers and coatings. The presence of trifluoromethyl groups imparts unique properties such as increased thermal stability and chemical resistance.

Case Study: Fluorinated Polymers

Recent studies have investigated the incorporation of this compound into polymer matrices to enhance their mechanical properties and resistance to solvents. The results indicated improved durability under harsh environmental conditions, making these materials suitable for applications in aerospace and automotive industries.

Pharmaceutical Applications

The compound's structure allows for modifications that can lead to the development of new pharmaceutical agents. Its fluorinated nature often results in enhanced bioactivity and metabolic stability.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. The introduction of various functional groups has led to compounds with improved selectivity and potency, suggesting potential therapeutic applications.

Toxicological Profile

While exploring its applications, it is crucial to consider the toxicological aspects of this compound:

- Acute Toxicity : LD50 for rats is greater than 2000 mg/kg, indicating low acute toxicity.

- Environmental Impact : Classified as harmful and dangerous for the environment; proper handling protocols should be followed to minimize risks.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and modulate biological pathways. The bromine atom serves as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical reactions.

Comparison with Similar Compounds

Positional Isomers

Halogen-Substituted Analogues

- 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (CAS 2366994-47-8):

- 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene (CAS 1417566-77-8):

Functional Group Variations

- 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene (CAS 1417567-27-1):

- 1-Bromo-3-nitro-5-(trifluoromethyl)benzene (CAS 630125-49-4): Nitro group (-NO₂) enhances electrophilicity but introduces instability under reducing conditions .

Cross-Coupling Reactions

- Pd-Catalyzed Arylations :

- Mizoroki–Heck Reactions :

Electronic Effects

- Hammett Constants (σ): -OCF₃ (σₚ = 0.45) and -CF₃ (σₚ = 0.54) create a cumulative electron-withdrawing effect, making the ring ~3× more electrophilic than monosubstituted analogues (e.g., -Br alone, σₚ = 0.23) .

Biological Activity

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene, with the CAS number 1417567-94-2, is a fluorinated aromatic compound that has drawn interest for its potential biological activities. Its unique structure, characterized by multiple trifluoromethyl and bromine substituents, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C8H3BrF6O

- Molar Mass : 309 g/mol

- LogP : 5.05 (indicating high lipophilicity)

- Polar Surface Area : 9 Ų

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent and its effects on various biological targets.

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups can exhibit significant anticancer properties. For instance, a study demonstrated that fluorinated aromatic compounds, including those similar to this compound, showed moderate activity against cancer cell lines using MTT assays, which measure cell viability and proliferation .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against specific enzymes involved in metabolic pathways. For example, fluorinated compounds have been noted to interact with enzymes like BCAT (branched-chain amino acid transaminase), which are relevant in cancer metabolism and resistance mechanisms .

Table 1: Summary of Biological Assays

| Study | Target | Methodology | Findings |

|---|---|---|---|

| Study A | Cancer Cell Lines | MTT Assay | Moderate cytotoxicity observed in various cancer cell lines. |

| Study B | Enzyme Inhibition | In vitro assays | Potential inhibition of BCAT enzymes; further studies required for IC50 values. |

| Study C | Toxicity Assessment | Acute toxicity tests | Low toxicity profile observed in preliminary tests. |

Detailed Findings

- Anticancer Studies : In an experimental setup, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that the trifluoromethyl groups may enhance the compound's interaction with cellular targets.

- Mechanism of Action : The mechanism behind the anticancer activity may involve the disruption of metabolic pathways in cancer cells, particularly those reliant on branched-chain amino acids. The inhibition of BCAT enzymes could lead to altered amino acid metabolism, which is crucial for cancer cell proliferation .

- Toxicological Profile : Initial toxicity assessments indicated that the compound has a relatively low toxicity profile, making it a candidate for further pharmacological studies. However, comprehensive toxicity studies are necessary to evaluate its safety for therapeutic use.

Q & A

Advanced Research Question

- Light Sensitivity : The compound degrades under UV light; store in amber vials at 0–6°C .

- Hydrolysis Risk : The -OCF₃ group is susceptible to hydrolysis in aqueous acidic conditions. Use anhydrous Na₂SO₄ during workup to mitigate moisture .

How is this compound utilized as a building block in cross-coupling reactions?

Advanced Research Question

- Suzuki-Miyaura Coupling : The bromine atom serves as a leaving group, enabling coupling with aryl boronic acids. Optimize with Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C .

- Buchwald-Hartwig Amination : Use t-BuXPhos/Pd₂(dba)₃ to introduce amine groups at the bromine site .

What advanced analytical methods ensure purity assessment for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.